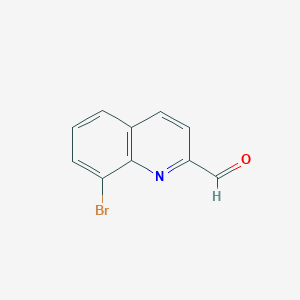
8-Bromoquinoline-2-carbaldehyde
Übersicht
Beschreibung
8-Bromoquinoline-2-carbaldehyde is a chemical compound with the molecular formula C10H6BrNO and a molecular weight of 236.07 . It is a solid substance that is stored at temperatures between 2-8°C in an inert atmosphere .
Synthesis Analysis
The synthesis of quinoline derivatives, such as this compound, has been a subject of interest in the field of industrial and synthetic organic chemistry . Various synthesis protocols have been reported, including classical methods like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . More recent methods involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H6BrNO/c11-9-3-1-2-7-4-5-8(6-13)12-10(7)9/h1-6H . This indicates that the molecule consists of a quinoline core with a bromine atom at the 8th position and a carbaldehyde group at the 2nd position.Physical And Chemical Properties Analysis
This compound is a solid substance with a molecular weight of 236.07 . It is stored in an inert atmosphere at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
8-Bromoquinoline-2-carbaldehyde and its analogs are significant in the synthesis of various quinoline derivatives. Hamama et al. (2018) highlight its role in synthesizing quinoline ring systems and constructing fused or binary quinoline-cored heterocyclic systems, crucial for developing biologically active compounds (Hamama et al., 2018). Similarly, Albrecht et al. (2005) describe the semicarbazone of 8-hydroxyquinoline-2-carbaldehyde as an effective tetradentate ligand for rare-earth(III) ions coordination, illustrating its utility in complex metal ion binding (Albrecht et al., 2005).
Applications in Molecular Chemistry
Cho and Patel (2006) demonstrate the use of related compounds in the synthesis of isoquinolines, showcasing the versatility of quinolinecarbaldehydes in molecular chemistry (Cho & Patel, 2006). The work of Rey et al. (1985) further elaborates on the synthesis of various 8-substituted tetrahydroisoquinolines, providing insights into the chemical modifications and applications of these compounds (Rey et al., 1985).
Analytical and Coordination Chemistry
Hata and Uno (1972) synthesized azomethine derivatives of 8-hydroxyquinoline-2-carbaldehyde, analyzing their potential as analytical reagents in chelation and coloration reactions with metal ions (Hata & Uno, 1972). Additionally, Wantulok et al. (2020) describe the electrochemical and spectroscopic characterization of selected quinolinecarbaldehydes and their Schiff base derivatives, emphasizing their importance in coordination chemistry (Wantulok et al., 2020).
Biologically Active Compounds
Research by Abdel-Wahab and Khidre (2012) on 2-chloroquinoline-3-carbaldehyde, a closely related compound, discusses its applications in synthesizing biologically significant compounds, indicating a potential area of application for this compound as well (Abdel-Wahab & Khidre, 2012).
Antibacterial and Antioxidant Properties
Zeleke et al. (2020) conducted a study on derivatives of 2-Chloroquinoline-3-carbaldehyde, assessing their antibacterial and antioxidant properties, which could be indicative of similar potential in this compound derivatives (Zeleke et al., 2020).
Corrosion Inhibition
Lgaz et al. (2017) explored the corrosion inhibition properties of quinoline derivatives, including 2,6-dichloroquinoline-3-carbaldehyde, highlighting their effectiveness as inhibitors, potentially relevant for this compound (Lgaz et al., 2017).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing hands and skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Zukünftige Richtungen
Quinoline and its derivatives, including 8-Bromoquinoline-2-carbaldehyde, continue to be a significant area of research due to their versatile applications in the fields of industrial and synthetic organic chemistry . Future directions may include the development of more efficient synthesis methods, exploration of new reactions, and investigation of their biological activities for potential applications in medicinal chemistry .
Wirkmechanismus
Target of Action
It is known that quinoline derivatives often interact with various enzymes and receptors in the body .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
It is known that quinoline derivatives generally have high gi absorption and are bbb permeant . These properties can significantly impact the bioavailability of 8-Bromoquinoline-2-carbaldehyde.
Result of Action
Based on its chemical structure and the known effects of similar compounds, it can be inferred that this compound may induce changes at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is recommended to store the compound in an inert atmosphere at 2-8°C to maintain its stability . Furthermore, the compound’s action may also be affected by the physiological environment in the body, such as pH and the presence of other molecules .
Eigenschaften
IUPAC Name |
8-bromoquinoline-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO/c11-9-3-1-2-7-4-5-8(6-13)12-10(7)9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDUIUOATSXDFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90653180 | |
| Record name | 8-Bromoquinoline-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
904886-25-5 | |
| Record name | 8-Bromoquinoline-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



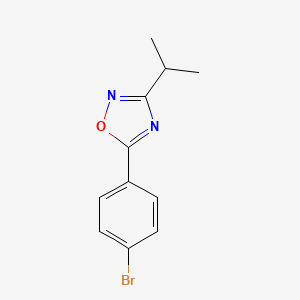
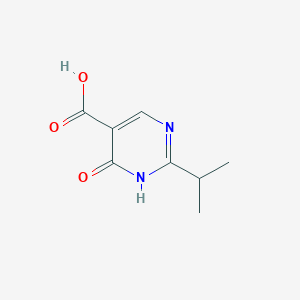

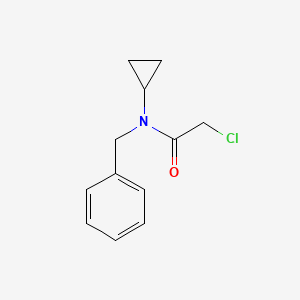
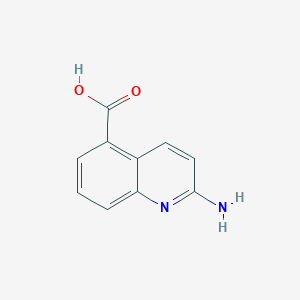
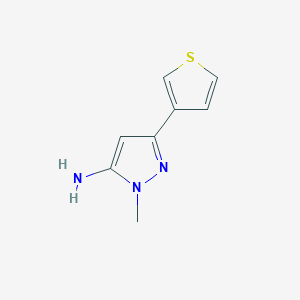
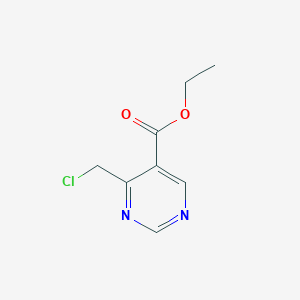
![2-[(4-Ethylcyclohexyl)amino]ethan-1-ol](/img/structure/B1517344.png)
![2-Benzylimidazo[1,2-a]pyridine](/img/structure/B1517345.png)
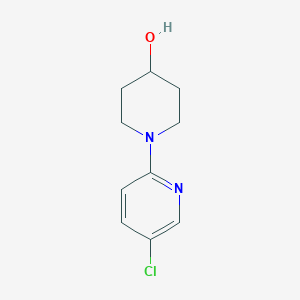

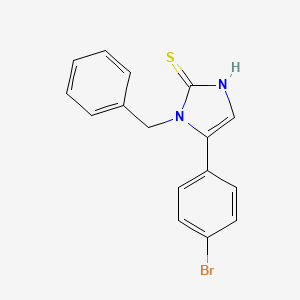

![2-amino-5-methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1517352.png)